Ombrabulin hydrochloride
Overview
Description
Ombrabulin (hydrochloride) is a synthetic derivative of combretastatin A-4, a natural product known for its antitumor properties. Ombrabulin was developed as an experimental drug candidate by Ajinomoto and later further developed by Sanofi-Aventis. It exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ombrabulin is synthesized through a series of chemical reactions starting from combretastatin A-4The key steps include the formation of the stilbene structure and the addition of amino and hydroxyl groups .
Industrial Production Methods
Industrial production of Ombrabulin involves optimizing the synthetic route for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ombrabulin undergoes various chemical reactions, including:
Oxidation: Ombrabulin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on Ombrabulin.
Substitution: Substitution reactions can introduce new functional groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of Ombrabulin with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Chemistry: Used as a model compound for studying stilbene derivatives and their chemical properties.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Ombrabulin exerts its effects by binding to the colchicine binding site of tubulin, a protein that forms the cytoskeleton of cells. This binding inhibits tubulin polymerization, leading to mitotic arrest and apoptosis (programmed cell death) in endothelial cells. By disrupting the cytoskeleton, Ombrabulin causes the constriction of blood vessels within tumors, leading to reduced blood flow and tumor cell death .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: The parent compound from which Ombrabulin is derived.
CA-4 Phosphate: A derivative of combretastatin A-4 with similar antivascular effects.
Uniqueness of Ombrabulin
Ombrabulin is unique due to its enhanced solubility and biological activity compared to its parent compound, combretastatin A-4. These properties make it a more effective agent for disrupting tumor vasculature and inhibiting tumor growth .
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6.ClH/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3;/h5-11,15,24H,12,22H2,1-4H3,(H,23,25);1H/b6-5-;/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNRTPFLTRZEIM-MRWUDIQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426074 | |
Record name | CS-39-L-Ser.HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253426-24-3, 253609-44-8 | |
Record name | Propanamide, 2-amino-3-hydroxy-N-[2-methoxy-5-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253426-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC 7700 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253426243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CS-39-L-Ser.HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 253426-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMBRABULIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXZ9NDO6H0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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